8-Bromo-5-chloroisoquinoline

Organic Synthesis Cross-Coupling Regioselectivity

8-Bromo-5-chloroisoquinoline (MW 242.50, XLogP3 3.4) provides a unique 8-Br/5-Cl regiochemistry that enables predictable chemoselective Pd functionalization: the C8-Br bond undergoes preferential Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling, while the C5-Cl remains intact for downstream elaboration. Avoid regioisomeric risk—using 5-bromo-8-chloroisoquinoline (CAS 956003-79-5) or quinoline analogs alters reactivity and invalidates SAR. Sourced with ≥97% purity, this scaffold is ideal for MAO-B inhibitor programs and complex heterocycle synthesis. Choose precision; order the correct isomer today.

Molecular Formula C9H5BrClN
Molecular Weight 242.5 g/mol
CAS No. 927801-25-0
Cat. No. B152761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-chloroisoquinoline
CAS927801-25-0
Molecular FormulaC9H5BrClN
Molecular Weight242.5 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NC=CC2=C1Cl)Br
InChIInChI=1S/C9H5BrClN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H
InChIKeyKIXRVDCXURGJAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-5-chloroisoquinoline (CAS 927801-25-0) | Orthogonal Halogen Reactivity Profile & Synthetic Utility for Pharmaceutical Development


8-Bromo-5-chloroisoquinoline (CAS 927801-25-0) is a dihalogenated isoquinoline heterocycle (molecular formula C9H5BrClN; MW 242.50 g/mol; XLogP3 3.4) containing bromine at the 8-position and chlorine at the 5-position of the bicyclic scaffold [1]. This specific substitution pattern distinguishes it from regioisomeric analogs (e.g., 5-bromo-8-chloroisoquinoline, CAS 956003-79-5) and confers a predictable orthogonal reactivity profile, where the C8-Br bond serves as the primary reactive handle for palladium-catalyzed cross-coupling while the C5-Cl bond exhibits differential, generally lower, reactivity under standard conditions . The compound is supplied as a solid with typical purities of ≥97% by commercial vendors and is utilized as a key building block for the synthesis of pharmaceutical intermediates and biologically active molecules .

8-Bromo-5-chloroisoquinoline Procurement: Critical Differentiators from Regioisomeric & Core Scaffold Alternatives


Substituting 8-bromo-5-chloroisoquinoline with a generic "halogenated isoquinoline" or even its direct regioisomer (5-bromo-8-chloroisoquinoline) introduces unacceptable synthetic risk. The specific 8-bromo/5-chloro substitution pattern establishes a predictable reactivity gradient: the C8-Br bond is significantly more labile in Pd-catalyzed transformations such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling selective functionalization at the 8-position [1]. In contrast, the regioisomer 5-bromo-8-chloroisoquinoline (CAS 956003-79-5) exhibits a different reactivity sequence and electronic distribution due to the adjacent nitrogen heteroatom, leading to divergent coupling efficiencies and regioselectivity profiles . Furthermore, moving to a quinoline core (e.g., 3-bromo-5-chloroquinoline) alters both the basicity (pKa of conjugate acid) and the electronic landscape of the aromatic system, thereby invalidating established synthetic protocols and SAR models that rely on the specific isoquinoline scaffold .

8-Bromo-5-chloroisoquinoline (927801-25-0) Quantitative Differentiation Data: Reactivity, Physicochemical Properties & Selectivity Profile


Orthogonal Reactivity: C8-Br vs. C5-Cl in 8-Bromo-5-chloroisoquinoline

The 8-bromo-5-chloroisoquinoline scaffold demonstrates orthogonal reactivity, where the C8-Br bond is preferentially engaged in Pd-catalyzed cross-coupling over the C5-Cl bond. This behavior is supported by literature on analogous 8-bromoisoquinolines [1]. In contrast, the regioisomer 5-bromo-8-chloroisoquinoline (CAS 956003-79-5) is synthesized via N-chlorosuccinimide treatment of 5-bromoisoquinoline in 96% yield , indicating a distinct synthetic entry point and potentially reversed reactivity order where the 5-position is the primary brominated coupling handle. The target compound's specific substitution pattern provides a predictable and synthetically useful handle for sequential functionalization.

Organic Synthesis Cross-Coupling Regioselectivity Medicinal Chemistry

Lipophilicity (LogP) Comparison: Isoquinoline vs. Quinoline Scaffolds

8-Bromo-5-chloroisoquinoline exhibits an XLogP3 of 3.4 [1] and a consensus LogP of 3.19 . Its quinoline analog, 3-bromo-5-chloroquinoline (CAS 1416440-62-4), shares the same molecular formula and weight (C9H5BrClN, MW 242.5) but features a different heterocyclic core . While the LogP of the quinoline derivative is not reported in the same dataset, the difference in nitrogen placement (position 2 vs. position 1) is known to affect the basicity (pKa) and electronic distribution across the ring system, which can significantly impact binding affinity and bioavailability in biological contexts [1].

Medicinal Chemistry Drug Design Physicochemical Properties SAR

MAO-B Selectivity Profile of 8-Bromo-5-chloroisoquinoline Scaffold

The 8-bromo-5-chloroisoquinoline scaffold, when incorporated into a larger molecular framework (e.g., as a core structural motif in a specific series of derivatives), contributes to a selective inhibition profile for monoamine oxidase B (MAO-B) over MAO-A. Data from BindingDB (ChEMBL assays) show an IC50 of 17,000 nM for MAO-B inhibition and >100,000 nM for MAO-A inhibition by a representative compound containing this scaffold [1]. This >5.9-fold selectivity for MAO-B is a structural feature imparted by the isoquinoline core. In contrast, a distinct, optimized MAO-B inhibitor from a different chemical series (e.g., a highly optimized lead) can achieve an IC50 of 0.8 nM for MAO-B with 370 nM for MAO-A (a >460-fold selectivity) [2]. The 8-bromo-5-chloroisoquinoline scaffold provides a starting point for further optimization and selectivity tuning.

Neuropharmacology Enzyme Inhibition Monoamine Oxidase Selectivity

8-Bromo-5-chloroisoquinoline (CAS 927801-25-0): Evidence-Based Applications in Medicinal Chemistry & Cross-Coupling


Rational Design of Selective MAO-B Inhibitors for Neurological Disorders

As indicated by the class-level evidence from BindingDB, the 8-bromo-5-chloroisoquinoline scaffold can confer a baseline selectivity for MAO-B over MAO-A (17,000 nM vs. >100,000 nM) [1]. This makes it a viable starting point for medicinal chemistry programs targeting MAO-B for Parkinson's disease or Alzheimer's disease. The orthogonal halogenation (C8-Br) allows for further functionalization and exploration of the binding pocket to improve both potency and selectivity, building upon the inherent scaffold selectivity.

Sequential Functionalization via Orthogonal Pd-Catalyzed Cross-Coupling

The differential reactivity of the C8-Br and C5-Cl bonds (class-level inference from regioisomeric synthesis) [1] is a key attribute for complex molecule synthesis. 8-Bromo-5-chloroisoquinoline serves as a premier building block for chemoselective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. This enables the introduction of aryl, alkynyl, or amino functionalities at the 8-position while preserving the C5-Cl bond for subsequent transformations, a strategic advantage over regioisomers where the reactive halogen is positioned adjacent to the nitrogen.

Physicochemical Property Optimization in Drug Discovery Programs

With a measured XLogP3 of 3.4 and a consensus LogP of 3.19 [2] , 8-bromo-5-chloroisoquinoline provides a defined lipophilicity starting point for lead optimization. Its physicochemical profile (including a low topological polar surface area of 12.9 Ų) [2] distinguishes it from quinoline analogs (which have a different nitrogen placement) , offering a distinct set of properties for tuning CNS penetration, aqueous solubility (predicted ESOL Log S of -4.11) , and off-target activity profiles. Researchers can select this specific scaffold over a quinoline to modulate these key drug-like properties in a predictable manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-5-chloroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.